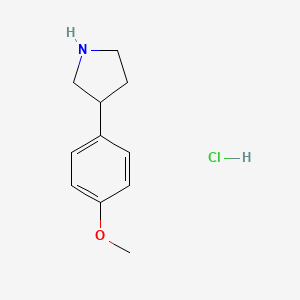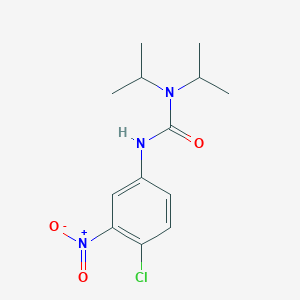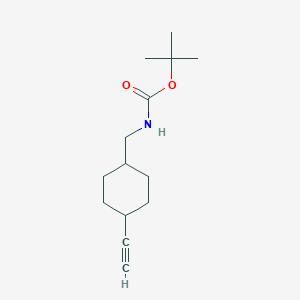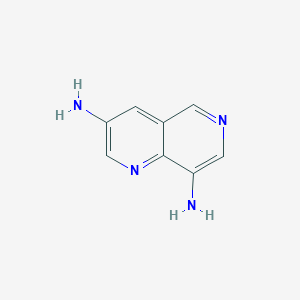
3-(4-甲氧基苯基)吡咯烷盐酸盐
描述
3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 91246-25-2. It has a molecular weight of 213.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenyl)pyrrolidine hydrochloride is 1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 213.71 .科学研究应用
蛋白质组学研究
3-(4-甲氧基苯基)吡咯烷盐酸盐: 用于蛋白质组学研究,涉及对蛋白质组及其功能的研究。 该化合物可用于修饰蛋白质或肽,以研究其在生物系统中的结构-功能关系、相互作用和动力学 .
药物发现
在药物发现领域,该化合物作为一种通用的支架。它可以被整合到新型分子实体中以调节生物靶点。 例如,它已被用于设计靶向 RORγt 受体的分子,该受体在自身免疫性疾病中起作用 .
分析化学
该化合物在分析化学中得到应用,其中它可用作色谱方法中定量或识别其他物质的标准品或试剂。 其明确的结构和性质使其适合于此类分析 .
生物制药生产
在生物制药生产中,3-(4-甲氧基苯基)吡咯烷盐酸盐 可用于合成治疗剂。 其化学性质使其可以整合到更大、更复杂的药物分子中 .
安全与受控环境
该化合物在安全研究和受控环境应用中也具有相关性。 它可用于研究以了解化学物质在受控环境中的相互作用,从而确保药物产品的安全性 .
先进电池科学与技术
最后,3-(4-甲氧基苯基)吡咯烷盐酸盐 可能在先进电池科学领域具有潜在应用。 其化学稳定性和电化学性质可能有利于开发新型电池材料或电解质 .
作用机制
The exact mechanism of action of 3-(4-Methoxyphenyl)pyrrolidine hydrochloride is still not fully understood. However, it is believed to act by inhibiting the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of monoamines, such as dopamine and serotonin, in the brain. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body. Additionally, 3-(4-Methoxyphenyl)pyrrolidine hydrochloride has been shown to act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Methoxyphenyl)pyrrolidine hydrochloride are not fully understood. However, it has been shown to inhibit the enzyme monoamine oxidase (MAO) and thus increase the levels of monoamines, such as dopamine and serotonin, in the brain. This can lead to a variety of effects, including increased alertness, improved mood, and improved cognitive function. Additionally, 3-(4-Methoxyphenyl)pyrrolidine hydrochloride has been shown to act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell division.
实验室实验的优点和局限性
The advantages of using 3-(4-Methoxyphenyl)pyrrolidine hydrochloride in laboratory experiments include its ability to act as an inhibitor of the enzyme monoamine oxidase (MAO). This can be used to study the effects of increased monoamine levels on various physiological processes. Additionally, 3-(4-Methoxyphenyl)pyrrolidine hydrochloride has been shown to act as an anti-inflammatory agent and an anti-cancer agent, which can be useful in studying the mechanisms of these processes.
However, there are some limitations to using 3-(4-Methoxyphenyl)pyrrolidine hydrochloride in laboratory experiments. It is a synthetic compound, meaning that it is not found naturally in the body and thus may not behave in the same way as naturally occurring compounds. Additionally, 3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a relatively new compound and its long-term effects are still not fully understood.
未来方向
The potential future directions for 3-(4-Methoxyphenyl)pyrrolidine hydrochloride research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. Additionally, further research could be done to explore the long-term effects of 3-(4-Methoxyphenyl)pyrrolidine hydrochloride and to develop more efficient synthesis methods. Finally, further studies
安全和危害
属性
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWGXMBMYJEXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662870 | |
| Record name | 3-(4-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91246-25-2 | |
| Record name | Pyrrolidine, 3-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91246-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)


![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)


![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)



![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

